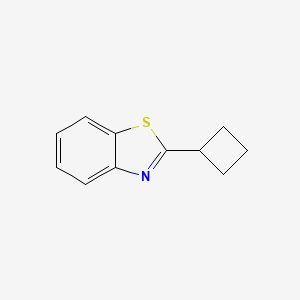

2-Cyclobutyl-1,3-benzothiazole

Overview

Description

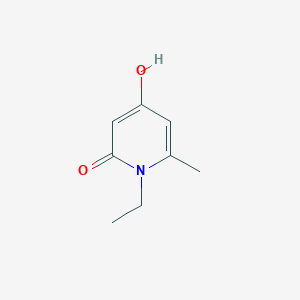

2-Cyclobutyl-1,3-benzothiazole is a research chemical compound with the molecular formula C11H11NS . It has a molecular weight of 189.28 .

Molecular Structure Analysis

Benzothiazole derivatives have been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed . The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP, and density of states, were calculated .Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyclobutyl-1,3-benzothiazole are not detailed in the available literature, benzothiazole derivatives have been involved in various reactions. For instance, a new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 has been reported .Physical And Chemical Properties Analysis

2-Cyclobutyl-1,3-benzothiazole has a molecular weight of 189.28 and a molecular formula of C11H11NS . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications

Medicine: Antiviral Research

2-Cyclobutyl-1,3-benzothiazole: has been explored for its potential in antiviral therapy. Benzothiazoles are known to play a pivotal role in the design and development of antiviral drugs, with several clinically useful agents derived from this scaffold . The compound’s structural features may be optimized to enhance its interaction with viral components, potentially leading to novel treatments for viral infections.

Agriculture: Pesticide Development

In agricultural research, benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole , show promise as components of pesticides. They exhibit a broad spectrum of biological activities such as antibacterial, antiviral, and herbicidal properties, making them valuable in the discovery of new agrochemicals .

Materials Science: Electronic Materials

Benzothiazole derivatives are significant in the development of electronic materials. They serve as acceptor units in photoluminescent compounds and are used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors . The electron-withdrawing ability of 2-Cyclobutyl-1,3-benzothiazole could be harnessed to improve the electronic properties of these materials.

Environmental Science: Pollution Tracing

Benzothiazoles, including 2-Cyclobutyl-1,3-benzothiazole , are used as markers to trace pollution in various environments. Their presence in stormwater runoff and road dust can indicate pollution from tire wear and other sources . Understanding their environmental distribution helps in managing pollution and its effects on ecosystems.

Analytical Chemistry: Fluorescent Probes

In analytical chemistry, benzothiazole derivatives are utilized as fluorescent probes for analyte detection . The fluorescent properties of 2-Cyclobutyl-1,3-benzothiazole can be tailored to detect specific ions or molecules, providing a sensitive method for analyzing chemical compositions in various samples.

Pharmacology: Drug Design

The benzothiazole core is integral to pharmacological research, where it is incorporated into molecules with therapeutic potential . 2-Cyclobutyl-1,3-benzothiazole could be a key scaffold in designing new drugs with improved efficacy and safety profiles.

Industrial Chemistry: Suzuki–Miyaura Coupling

2-Cyclobutyl-1,3-benzothiazole: may find application in industrial chemistry as a boron reagent for Suzuki–Miyaura coupling, a widely used carbon–carbon bond-forming reaction . Its stability and reactivity could make it a valuable component in synthesizing complex organic compounds.

Chromatography and Mass Spectrometry

In the realm of chromatography and mass spectrometry, 2-Cyclobutyl-1,3-benzothiazole could be used to enhance the efficiency and effectiveness of analytical processes. It might play a role in sample manipulation or as a standard for calibrating instruments .

Safety and Hazards

While specific safety and hazard information for 2-Cyclobutyl-1,3-benzothiazole is not available, benzothiazole has been noted to have potential health effects. Inhaling sufficient quantities may cause methemoglobinemia, a temporary condition that reduces the ability of blood to carry oxygen. Skin contact may cause an allergic skin reaction in susceptible individuals. Eye contact may be irritating .

Future Directions

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities . They have been reported to have anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , and anti-convulsant properties.

Mode of Action

Benzothiazole derivatives have been found to inhibit the bcl-2 family of enzymes, which play a key role in apoptosis . When there is a disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, apoptosis is dysregulated in the affected cells .

Biochemical Pathways

Benzothiazole derivatives have been found to affect the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway . The BCL-2 family proteins are the key regulators of this pathway .

Result of Action

Benzothiazole derivatives have been found to have a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc , suggesting that the synthesis process may be influenced by various environmental factors.

properties

IUPAC Name |

2-cyclobutyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVSGZYYDRMSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutyl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)

![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)